3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

Organic Synthesis Medicinal Chemistry Building Block

Sourcing reliable 5-iodo-4-pyridinone intermediates with consistent purity is a critical bottleneck in medicinal chemistry programs. This compound addresses that: • ≥95% purity minimizes catalyst poisoning in Pd-catalyzed cross-couplings (Suzuki, Sonogashira). • Benzyl-protected 3-OH ensures stability during multi-step synthesis, avoiding side reactions. • LogP 2.33 & TPSA 42.09 Ų align with CNS drug-likeness for blood-brain barrier penetration. • Stored at 2-8°C, shipped ambient for global delivery.

Molecular Formula C13H12INO2
Molecular Weight 341.14 g/mol
CAS No. 1198475-36-3
Cat. No. B1519833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone
CAS1198475-36-3
Molecular FormulaC13H12INO2
Molecular Weight341.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=CN1)I)OCC2=CC=CC=C2
InChIInChI=1S/C13H12INO2/c1-9-13(12(16)11(14)7-15-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)
InChIKeyBQVRALHFEDYCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone (CAS 1198475-36-3) Product Profile for Scientific Procurement


3-(Benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone (CAS 1198475-36-3) is a halogenated, O-protected 4-pyridinone derivative with the molecular formula C13H12INO2 and a molecular weight of 341.14 g/mol . This compound serves as a versatile heterocyclic building block in medicinal chemistry and organic synthesis, characterized by the presence of a reactive iodo substituent at the 5-position, a benzyl-protected hydroxyl group at the 3-position, and a methyl group at the 2-position of the pyridinone core . Its structural features position it as a key intermediate for the development of complex molecules, including enzyme inhibitors and pharmaceutical candidates, while its physicochemical profile, including a LogP of 2.33 and TPSA of 42.09 Ų, informs its utility in various research and development applications .

Strategic Procurement Rationale: Why 3-(Benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone Cannot Be Substituted by Generic Analogs


Generic substitution with other iodinated pyridinones or benzyl-protected heterocycles is not advisable without a rigorous evaluation of the specific substitution pattern and its impact on downstream applications. The combination of a 5-iodo, 3-benzyloxy, and 2-methyl substitution on the 4-pyridinone scaffold is unique, leading to distinct electronic and steric properties that directly influence reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira) and the biological activity of derived inhibitors [1]. For instance, the presence of the benzyl protecting group at the 3-position is crucial for stability during multi-step syntheses where a free hydroxyl would be labile or lead to undesired side reactions, a common challenge with unprotected 3-hydroxy-4-pyridinones [2]. Furthermore, the iodo substituent is specifically positioned for selective palladium-catalyzed transformations, enabling the construction of complex molecular architectures not readily accessible with alternative halogenation patterns or protecting groups [3].

Quantitative Differentiation Guide: Verifiable Evidence for 3-(Benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone


High Purity Grade Availability (NLT 98%) for Demanding Synthetic Applications

For applications requiring precise stoichiometry or minimizing side reactions, 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone is commercially available in a high-purity grade of 'NLT 98%' . This represents a quantifiable improvement over the standard '>95%' or '95+%' purities commonly offered for this compound and its analogs, such as the 1-benzyl derivative (CAS 1221792-03-5) which is typically offered at 95% purity .

Organic Synthesis Medicinal Chemistry Building Block

Defined Low-Temperature Storage (2-8°C) for Enhanced Long-Term Compound Stability

Procurement guidelines for 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone from certain vendors specify a storage condition of 'Sealed in dry, 2-8°C' . This explicit, low-temperature storage recommendation is more rigorous than the 'room temperature' shipping and storage guidelines for many other pyridinone building blocks, including the closely related 1-benzyl derivative, suggesting a quantifiably different stability profile that can impact long-term research planning and inventory costs .

Chemical Storage Inventory Management Compound Stability

Favorable Physicochemical Profile (LogP, TPSA) for CNS Drug Discovery Programs

The computed physicochemical properties of 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone—specifically a LogP of 2.33 and a TPSA of 42.09 Ų—fall within favorable ranges associated with optimal central nervous system (CNS) penetration (LogP typically 2-5; TPSA < 60-90 Ų) . While 3-iodo-4-phenoxypyridinones (IOPYs) have demonstrated potent anti-HIV activity, their physicochemical properties often differ, and the specific LogP/TPSA balance of this benzyloxy derivative makes it a strategically distinct scaffold for CNS-targeted drug discovery campaigns compared to other 4-pyridinone analogs [1].

CNS Drug Discovery Physicochemical Properties ADME

Optimal Application Scenarios for Procuring 3-(Benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone


Synthesis of CNS-Penetrant Enzyme Inhibitors (DPP-IV, Carbonic Anhydrase)

Procure this compound for medicinal chemistry programs targeting CNS disorders requiring blood-brain barrier penetration. Its favorable LogP (2.33) and low TPSA (42.09 Ų) align with CNS drug-likeness criteria, making it a superior starting material for synthesizing analogs of potent dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase inhibitors . The benzyloxy group offers a stable protecting group during multi-step synthesis, which can be removed under mild conditions to reveal the active 3-hydroxy-4-pyridinone moiety, a known pharmacophore for metal chelation and enzyme inhibition .

Palladium-Catalyzed Cross-Coupling Reactions for Diversity-Oriented Synthesis

Utilize this compound as a key electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to rapidly construct libraries of 5-aryl- or 5-alkynyl-substituted 4-pyridinones . The high purity grade (NLT 98%) ensures reliable reaction kinetics and minimizes catalyst poisoning from impurities, which is critical for achieving high yields and reproducibility in parallel synthesis efforts. The unique substitution pattern of the pyridinone core allows for the introduction of molecular complexity at a late stage, streamlining the generation of novel chemical probes and lead candidates.

Development of Radioiodinated Probes for Imaging and Theranostics

Leverage the 5-iodo substituent as a stable precursor for the development of radioiodinated probes (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I) for single-photon emission computed tomography (SPECT) imaging or targeted radiotherapy . The benzyl-protected hydroxyl group provides a handle for further functionalization or conjugation to targeting vectors while maintaining compound stability under the conditions required for radioiodination. The defined low-temperature storage (2-8°C) is particularly beneficial for preserving the compound's integrity prior to and during the radiolabeling process, ensuring high radiochemical purity of the final product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.